molecular formula C6H7NO2 B14365652 2-Butenenitrile, 4-(acetyloxy)- CAS No. 90330-08-8

2-Butenenitrile, 4-(acetyloxy)-

Cat. No.: B14365652
CAS No.: 90330-08-8
M. Wt: 125.13 g/mol
InChI Key: GEDSIXCLPQPAAC-UHFFFAOYSA-N
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Description

2-Butenenitrile, 4-(acetyloxy)- is an organic compound with the molecular formula C6H7NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and an acetyloxy group (-OCOCH3) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenenitrile, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.

Industrial Production Methods

Industrial production of 2-Butenenitrile, 4-(acetyloxy)- often involves large-scale acetylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Butenenitrile, 4-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or esters.

Scientific Research Applications

2-Butenenitrile, 4-(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Butenenitrile, 4-(acetyloxy)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butenenitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.

    4-Acetoxybutanenitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

2-Butenenitrile, 4-(acetyloxy)- is unique due to the presence of both nitrile and acetyloxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

90330-08-8

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-cyanoprop-2-enyl acetate

InChI

InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h2-3H,5H2,1H3

InChI Key

GEDSIXCLPQPAAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC#N

Origin of Product

United States

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